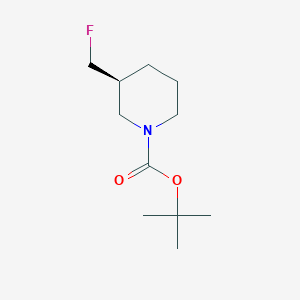
2-Bromo-4-cyano-6-(trifluoromethyl)phenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyano-6-(trifluoromethyl)phenylisothiocyanate is a chemical compound with the molecular formula C9H2BrF3N2S and a molecular weight of 307.09 g/mol . This compound is characterized by the presence of bromine, cyano, trifluoromethyl, and isothiocyanate functional groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-4-cyano-6-(trifluoromethyl)phenylisothiocyanate typically involves multi-step organic reactionsThe final step involves the reaction with thiophosgene to introduce the isothiocyanate group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-Bromo-4-cyano-6-(trifluoromethyl)phenylisothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include nucleophiles like amines, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-cyano-6-(trifluoromethyl)phenylisothiocyanate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-6-(trifluoromethyl)phenylisothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for labeling and modifying proteins, thereby affecting their function and activity. The molecular targets and pathways involved depend on the specific application and the biomolecules being studied .
Comparison with Similar Compounds
2-Bromo-4-cyano-6-(trifluoromethyl)phenylisothiocyanate can be compared with other similar compounds such as:
2-Bromo-4-cyano-6-(trifluoromethyl)phenylamine: Similar structure but with an amine group instead of an isothiocyanate group.
2-Bromo-4-cyano-6-(trifluoromethyl)phenylthiourea: Formed by the addition of an amine to the isothiocyanate group.
2-Bromo-4-cyano-6-(trifluoromethyl)phenylisocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and properties useful in various research applications .
Properties
CAS No. |
1027512-87-3 |
|---|---|
Molecular Formula |
C9H2BrF3N2S |
Molecular Weight |
307.09 g/mol |
IUPAC Name |
3-bromo-4-isothiocyanato-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2BrF3N2S/c10-7-2-5(3-14)1-6(9(11,12)13)8(7)15-4-16/h1-2H |
InChI Key |
IJWSPEBCOZJXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N=C=S)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B13910881.png)
![tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B13910884.png)
![1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B13910899.png)

![4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid](/img/structure/B13910907.png)

![3-Bromo-2-fluoro-6-[3-(1-pyrrolidinyl)propoxy]pyridine](/img/structure/B13910914.png)


![ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate](/img/structure/B13910935.png)
![7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13910947.png)
![O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13910953.png)
